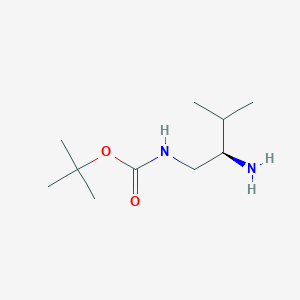
3,3,3-Trifluoropropane-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated cyclopropanes and related structures is a recurring theme in the papers. For instance, a one-pot synthesis of 1,3-diyne-tethered trifluoromethyl-cyclopropanes is described, which involves sulfur ylides-mediated cyclopropanation followed by DBU-mediated epimerization, providing compounds with trifluoromethyl-substituted all-carbon quaternary centers . Another paper discusses the synthesis of all-cis-1,2,3-trifluorocyclopropanes, which are noted for their significant polarity and potential as pharmaceutical and agrochemical substituents . Additionally, the synthesis of trifluoromethylated 1,3-dioxanes via an intramolecular oxa-Michael reaction is presented, highlighting the efficiency and broad substrate scope of the method .
Molecular Structure Analysis
The molecular structure and interactions of fluorinated compounds are explored in several studies. For example, the structure and non-covalent interactions of 1,3-difluoropropane and its complex with water were characterized using rotational spectroscopy and quantum chemical calculations, providing insights into the weak hydrogen bond parameters and the nature of intermolecular non-covalent interactions . The molecular structures of 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane and 1,2-d
Wissenschaftliche Forschungsanwendungen
Chiral Analysis Applications
- Chiral Tagging for Spectroscopic Analysis : 3,3,3-Trifluoropropane-1,2-diol and its homologs have shown promise in chiral analysis. Their simple rotational spectra enable the conversion of enantiomers into spectroscopically distinct diastereomers through the formation of non-covalently bound complexes, aiding in chiral analysis (Leung et al., 2020).
Synthetic Chemistry
- Synthesis of Trifluoromethyl-Substituted Compounds : Trifluoromethyl-containing compounds have diverse applications in pharmaceuticals and agrochemicals. The synthesis of 3,3,3-trifluoropropynyl-substituted compounds provides versatile building blocks for target molecules containing trifluoromethyl groups. This makes 3,3,3-Trifluoropropane-1,2-diol a critical component in advanced medicinal chemistry (Shimizu et al., 2009).
Biotransformation Studies
- Studying Biotransformation in Animals : Investigations into the biotransformation of related compounds like 2,3,3,3-tetrafluoropropene in rabbits have been conducted to understand metabolic processes. These studies are crucial for understanding how similar compounds, including 3,3,3-Trifluoropropane-1,2-diol, are metabolized in biological systems (Schuster et al., 2010).
Industrial Applications
- Industrial Synthesis of Fluorinated Compounds : 3,3,3-Trifluoropropane-1,2-diol serves as a starting point for the synthesis of various fluorinated compounds. These compounds have significant industrial applications, including in the production of polymers and refrigerants (Cheng et al., 2020).
Analytical Chemistry
- Sensor Development for Food Contaminants : Research involving analogs of 3,3,3-Trifluoropropane-1,2-diol, such as 3-monochloropropane-1,2-diol, has led to the development of sensors for detecting food contaminants. These developments are critical in ensuring food safety and public health (Fang et al., 2019).
Pharmaceutical Research
- Advanced Drug Synthesis : The compound is used in the synthesis of trifluoromethyl ketones, which are potent inhibitors of various enzymes. This application is particularly relevant in pharmaceutical research for developing new therapeutic agents (Rayo et al., 2010).
Safety and Hazards
3,3,3-Trifluoropropane-1,2-diol is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3,3-Trifluoropropane-1,2-diol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.
Eigenschaften
IUPAC Name |
3,3,3-trifluoropropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMASYWGIMXQPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303564 | |
| Record name | 3,3,3-Trifluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropane-1,2-diol | |
CAS RN |
431-39-0 | |
| Record name | 3,3,3-Trifluoro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)
![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)